molecular formula C13H21NO2S B2812484 4-ethyl-N-pentylbenzene-1-sulfonamide CAS No. 898058-52-1

4-ethyl-N-pentylbenzene-1-sulfonamide

Cat. No.: B2812484
CAS No.: 898058-52-1
M. Wt: 255.38
InChI Key: HYFKRSGVIZWFBL-UHFFFAOYSA-N
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Description

4-ethyl-N-pentylbenzene-1-sulfonamide is an organic compound with the molecular formula C13H21NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and pentyl groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonyl chlorides and amines under controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 4-ethyl-N-pentylbenzene-1-sulfonamide may involve large-scale sulfonation reactors where the reaction parameters are meticulously controlled to optimize yield and minimize by-products. The process may also include purification steps such as recrystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-pentylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

4-ethyl-N-pentylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-pentylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-butylbenzene-1-sulfonamide
  • 4-ethyl-N-hexylbenzene-1-sulfonamide
  • 4-methyl-N-pentylbenzene-1-sulfonamide

Uniqueness

4-ethyl-N-pentylbenzene-1-sulfonamide is unique due to its specific ethyl and pentyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Biological Activity

4-Ethyl-N-pentylbenzene-1-sulfonamide is an organic compound characterized by its sulfonamide functional group attached to a benzene ring. Its molecular formula is C₁₃H₁₉N₁O₂S, with a molecular weight of approximately 253.36 g/mol. This compound has garnered attention in medicinal chemistry due to the biological activities associated with its sulfonamide moiety, which is known for various pharmacological effects, including antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial folic acid synthesis, a mechanism common among sulfonamides. This inhibition occurs through competitive antagonism at the active site of dihydropteroate synthase, an enzyme critical for bacterial growth and survival. Additionally, research indicates that derivatives of sulfonamides may interact with calcium channels, potentially affecting cardiovascular parameters such as perfusion pressure and coronary resistance .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its derivatives:

Activity Mechanism Reference
AntibacterialInhibition of folic acid synthesis
Cardiovascular effectsInteraction with calcium channels affecting perfusion pressure
Photocatalytic reactionsGeneration of radicals under light exposure
Biodegradability potentialEvaluated in formulations for environmental applications

Antibacterial Activity

Research has shown that sulfonamides like this compound exhibit significant antibacterial properties. In vitro studies demonstrate effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's structure allows for modifications that can enhance its potency and spectrum of activity.

Cardiovascular Studies

A study utilizing isolated rat heart models assessed the effects of several sulfonamide derivatives on perfusion pressure and coronary resistance. The findings indicated that compounds structurally related to this compound could significantly decrease perfusion pressure over time, suggesting potential therapeutic applications in managing cardiovascular conditions .

Environmental Impact

In environmental science, formulations containing this compound were tested for biodegradability under controlled composting conditions. Results indicated promising profiles, suggesting that this compound could contribute to the development of environmentally friendly materials.

Pharmacokinetics

Pharmacokinetic parameters for this compound have been evaluated using computational models such as SwissADME. These studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound, which are crucial for understanding its biological activity and therapeutic potential .

Properties

IUPAC Name

4-ethyl-N-pentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-3-5-6-11-14-17(15,16)13-9-7-12(4-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFKRSGVIZWFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898058-52-1
Record name 4-ethyl-N-pentylbenzene-1-sulfonamide
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